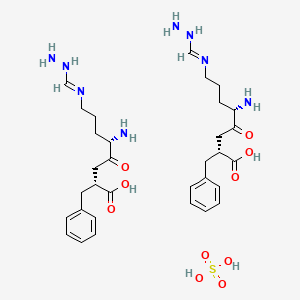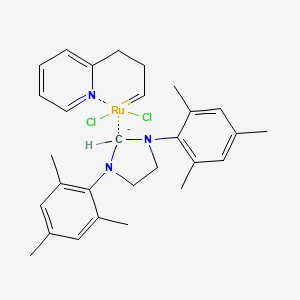
3-Butylideneisoindolin-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Butylideneisoindolin-1-one is a heterocyclic compound characterized by a butylidene group attached to an isoindolinone core. This compound is part of the broader class of isoindolinones, which are known for their diverse biological activities and potential therapeutic applications .
Synthetic Routes and Reaction Conditions:
Tandem Desilylation, Cross-Coupling, Hydroamidation Sequence: This method involves starting from 2-iodobenzamides and (silyl)alkynes under aqueous phase-transfer conditions.
Ultrasonic-Assisted Synthesis: This method uses ultrasonic irradiation to prepare 3-hydroxyisoindolin-1-ones from 3-alkylidenephtalides.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the methods mentioned above can be adapted for large-scale synthesis with appropriate optimization of reaction conditions and scaling up of equipment.
Types of Reactions:
Reduction: Reduction reactions can convert the compound into various reduced forms, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products:
Oxidation: Isoindoline-1,3-dione derivatives.
Reduction: Various reduced isoindolinone forms.
Substitution: Substituted isoindolinone derivatives with diverse functional groups.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 3-Butylideneisoindolin-1-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes, such as acetylcholinesterase, by binding to their active sites and interfering with their normal function . This inhibition can lead to increased levels of neurotransmitters, which may have therapeutic implications for conditions like Alzheimer’s disease.
Vergleich Mit ähnlichen Verbindungen
Isoindoline-1,3-dione: Known for its diverse chemical reactivity and applications in pharmaceuticals and industrial chemistry.
3-Methyleneisoindolin-1-one: Recognized for its biological activities, including anticancer and anti-inflammatory properties.
Uniqueness of 3-Butylideneisoindolin-1-one: this compound stands out due to its unique butylidene group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications .
Eigenschaften
Molekularformel |
C12H13NO |
|---|---|
Molekulargewicht |
187.24 g/mol |
IUPAC-Name |
(3Z)-3-butylideneisoindol-1-one |
InChI |
InChI=1S/C12H13NO/c1-2-3-8-11-9-6-4-5-7-10(9)12(14)13-11/h4-8H,2-3H2,1H3,(H,13,14)/b11-8- |
InChI-Schlüssel |
XOWBEICOULYQAT-FLIBITNWSA-N |
Isomerische SMILES |
CCC/C=C\1/C2=CC=CC=C2C(=O)N1 |
Kanonische SMILES |
CCCC=C1C2=CC=CC=C2C(=O)N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-butyl 2-methanesulfonyl-5H,6H,8H-pyrido[3,4-d]pyrimidine-7-carboxylate](/img/structure/B12338731.png)





![Ethyl N-Benzyloxycarbonyl-3-[(2R)-piperidinyl)]-2(E)-propenoate](/img/structure/B12338770.png)






